Cas no 35235-74-6 (6-Bromotetrazolo1,5-apyridine)

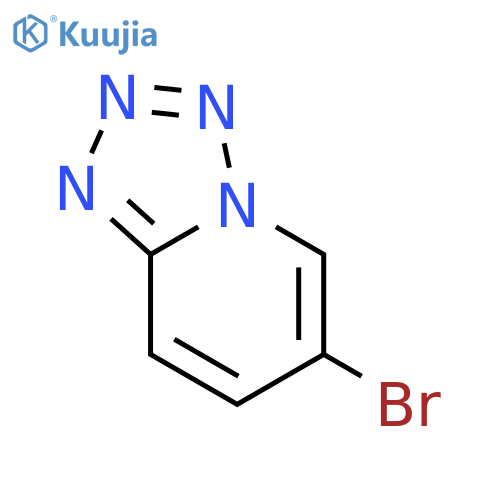

6-Bromotetrazolo1,5-apyridine structure

商品名:6-Bromotetrazolo1,5-apyridine

6-Bromotetrazolo1,5-apyridine 化学的及び物理的性質

名前と識別子

-

- 6-Bromotetrazolo[1,5-a]pyridine

- Tetrazolo[1,5-a]pyridine,6-bromo-

- 35235-74-6

- MFCD09258642

- BS-25202

- CS-0205516

- Tetrazolo[1,5-a]pyridine, 6-bromo-

- AKOS006345498

- EN300-7168066

- BZQNWLUCQRIYFF-UHFFFAOYSA-N

- SCHEMBL3664512

- J-518475

- AB49762

- DTXSID30616416

- SY020282

- 6-bromo-[1,2,3,4]tetrazolo[1,5-a]pyridine

- 6-Bromotetrazolo1,5-apyridine

-

- MDL: MFCD09258642

- インチ: InChI=1S/C5H3BrN4/c6-4-1-2-5-7-8-9-10(5)3-4/h1-3H

- InChIKey: BZQNWLUCQRIYFF-UHFFFAOYSA-N

- ほほえんだ: BrC1=CN2C(C=C1)=NN=N2

計算された属性

- せいみつぶんしりょう: 197.95400

- どういたいしつりょう: 197.95411g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 10

- 回転可能化学結合数: 0

- 複雑さ: 131

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.6

- トポロジー分子極性表面積: 43.1Ų

じっけんとくせい

- 密度みつど: 2.13

- ふってん: °Cat760mmHg

- フラッシュポイント: °C

- 屈折率: 1.835

- PSA: 43.08000

- LogP: 0.88680

6-Bromotetrazolo1,5-apyridine セキュリティ情報

- シグナルワード:Warning

- 危害声明: H302-H315-H319-H332-H335

- 警告文: P261-P280-P305+P351+P338

-

危険物標識:

- ちょぞうじょうけん:Sealed in dry,2-8°C

6-Bromotetrazolo1,5-apyridine 税関データ

- 税関コード:2933990090

- 税関データ:

中国税関番号:

2933990090概要:

293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

6-Bromotetrazolo1,5-apyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | B688328-250mg |

6-Bromotetrazolo[1,5-a]pyridine |

35235-74-6 | 250mg |

$ 121.00 | 2023-04-18 | ||

| Apollo Scientific | OR7175-5g |

6-Bromotetrazolo[1,5-a]pyridine |

35235-74-6 | 98% | 5g |

£624.00 | 2025-02-20 | |

| eNovation Chemicals LLC | Y1218496-500mg |

6-bromotetrazolo[1,5-a]pyridine |

35235-74-6 | 97% | 500mg |

$150 | 2024-07-21 | |

| Apollo Scientific | OR7175-1g |

6-Bromotetrazolo[1,5-a]pyridine |

35235-74-6 | 98% | 1g |

£156.00 | 2025-02-20 | |

| Ambeed | A238138-250mg |

6-Bromotetrazolo[1,5-a]pyridine |

35235-74-6 | 98% | 250mg |

$87.00 | 2021-07-07 | |

| Enamine | EN300-7168066-0.05g |

6-bromo-[1,2,3,4]tetrazolo[1,5-a]pyridine |

35235-74-6 | 95% | 0.05g |

$35.0 | 2023-05-29 | |

| Enamine | EN300-7168066-2.5g |

6-bromo-[1,2,3,4]tetrazolo[1,5-a]pyridine |

35235-74-6 | 95% | 2.5g |

$262.0 | 2023-05-29 | |

| Enamine | EN300-7168066-5.0g |

6-bromo-[1,2,3,4]tetrazolo[1,5-a]pyridine |

35235-74-6 | 95% | 5g |

$450.0 | 2023-05-29 | |

| Chemenu | CM171646-250mg |

6-Bromotetrazolo[1,5-a]pyridine |

35235-74-6 | 97% | 250mg |

$*** | 2023-05-30 | |

| eNovation Chemicals LLC | Y1218496-5g |

6-bromotetrazolo[1,5-a]pyridine |

35235-74-6 | 97% | 5g |

$600 | 2025-02-19 |

6-Bromotetrazolo1,5-apyridine 関連文献

-

Stefania F. Musolino,Zhipeng Pei,Liting Bi,Gino A. DiLabio,Jeremy E. Wulff Chem. Sci., 2021,12, 12138-12148

-

C. J. Mable,L. A. Fielding,M. J. Derry,O. O. Mykhaylyk,P. Chambon,S. P. Armes Chem. Sci., 2018,9, 1454-1463

-

Yue Jin,Liang Song,Dali Wang,Feng Qiu,Deyue Yan,Bangshang Zhu Soft Matter, 2012,8, 10017-10025

-

Ying Lv,Nan Zhang,Yi Fan,Xingyuan Liu J. Mater. Chem. C, 2017,5, 8408-8414

-

Wei-Min Ren,Meng-Wei Liang,Yue-Chao Xu,Xiao-Bing Lu Polym. Chem., 2013,4, 4425-4433

35235-74-6 (6-Bromotetrazolo1,5-apyridine) 関連製品

- 1221726-03-9(Ethyl 6-(1,4-Diazepan-1-yl)pyridine-3-carboxylate Hydrochloride)

- 1368927-01-8(3-amino-2-(3,4-difluorophenyl)propan-1-ol)

- 585516-41-2(Ethyl 6-(Chloromethyl)-4-(furan-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate)

- 2171626-56-3(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylpentanamido}-3,3-dimethylbutanoic acid)

- 2228533-93-3(4-amino-4-2-methoxy-3-(trifluoromethyl)phenylcyclohexan-1-ol)

- 2228597-56-4(3-(5-methoxypyridin-2-yl)-2,2-dimethylpropan-1-ol)

- 2229666-42-4(3-(1-{(tert-butoxy)carbonylamino}cyclobutyl)prop-2-enoic acid)

- 320417-17-2(7-(2-Pyridinyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile)

- 624-75-9(Iodoacetonitrile)

- 1849249-48-4(5-Thiazoleethanamine, β-methoxy-2-methyl-)

推奨される供給者

Amadis Chemical Company Limited

(CAS:35235-74-6)6-Bromotetrazolo1,5-apyridine

清らかである:99%/99%/99%/99%/99%

はかる:250.0mg/500.0mg/1.0g/5.0g/10.0g

価格 ($):154.0/221.0/331.0/992.0/1656.0